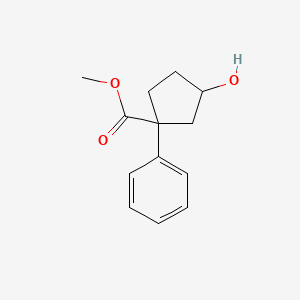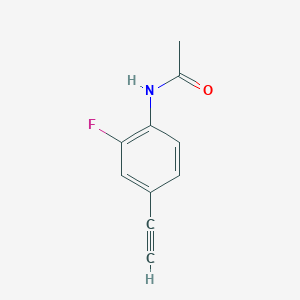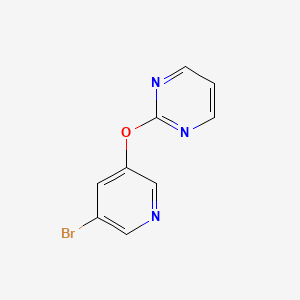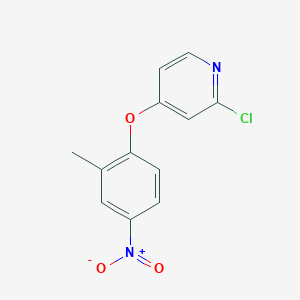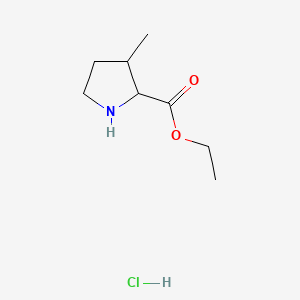![molecular formula C9H11Cl2F3N2 B13917582 2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopenta[b]pyridine ring, which is further modified with an amine group and stabilized as a dihydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of pyridine derivatives, which can be achieved using reagents such as Togni Reagent I . The reaction conditions often involve hydrosilylation followed by nucleophilic activation at moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic systems to ensure high yields and purity. For example, the use of palladium-catalyzed amination reactions has been reported to be effective in synthesizing similar trifluoromethyl-substituted pyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways . The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in the position of the amine group.
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound has a hydroxyl group instead of an amine group, which affects its chemical reactivity and applications.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: This compound includes a thioether linkage, adding another dimension to its chemical behavior.
Uniqueness
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine stands out due to its specific structural features, such as the cyclopenta[b]pyridine ring and the presence of both trifluoromethyl and amine groups. These characteristics contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H11Cl2F3N2 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8;;/h1,4,6H,2-3,13H2;2*1H |
Clave InChI |
XGDMQWBEEBNHMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13917505.png)
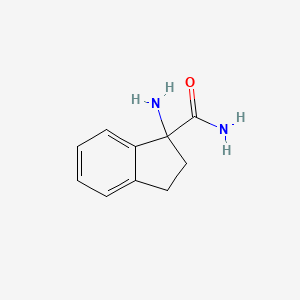
![tert-butyl 8'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B13917521.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B13917529.png)
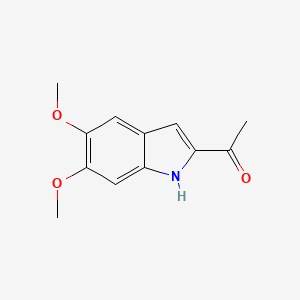
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)
